molecular formula C14H17N3O B1437702 2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306739-90-1

2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1437702
CAS No.: 1306739-90-1
M. Wt: 243.3 g/mol
InChI Key: XLZOAIQEJKGKCB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical foundation of 2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one traces back to the groundbreaking work of Pietro Biginelli in 1891, when he first described the multicomponent reaction that would become the primary synthetic pathway for dihydropyrimidinone compounds. Pietro Giacomo Biginelli, born in Palazzolo Vercellese in what was then the Kingdom of Sardinia, developed this reaction while working under Hugo Schiff at the University of Florence. The original Biginelli reaction involved the condensation of ethyl acetoacetate, an aldehyde, and urea under acidic conditions, producing 3,4-dihydropyrimidin-2(1H)-ones as the primary products. This discovery represented a significant advancement in heterocyclic chemistry, providing a direct route to pyrimidinone structures that had previously been difficult to access through conventional synthetic methods.

The evolution of Biginelli chemistry throughout the twentieth century laid the groundwork for the development of more sophisticated pyrimidinone derivatives, including the specific compound under discussion. The reaction methodology underwent numerous improvements and modifications, with researchers developing new catalytic systems and reaction conditions to enhance yields and expand the scope of accessible products. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental principles that would later inform the development of more complex pyrimidinone structures. The nomenclature "pyrimidin" was first proposed by Pinner in 1885, providing the foundation for the systematic naming of compounds like this compound.

The specific development of amino-substituted pyrimidinones represents a more recent chapter in this historical narrative, emerging from the recognition that introducing aniline-derived substituents could significantly alter the chemical and biological properties of the parent pyrimidinone framework. Research into 3,4-dihydropyrimidinones intensified in recent decades due to their demonstrated pharmacological properties, including activity as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. The compound this compound emerged from systematic structure-activity relationship studies aimed at optimizing the biological activity of pyrimidinone derivatives through strategic substitution patterns.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those governing pyrimidinone derivatives. The name reflects the compound's structural hierarchy, beginning with the pyrimidinone core and incorporating the various substituents according to their positions and chemical nature. The systematic name accurately describes the 3,4-dimethylphenyl group attached through an amino linkage at the 2-position of the pyrimidine ring, along with methyl substituents at the 5 and 6 positions of the pyrimidinone framework.

Alternative nomenclature systems provide additional perspectives on the compound's classification. The compound is also known as 2-((3,4-Dimethylphenyl)amino)-5,6-dimethylpyrimidin-4(3H)-one and 2-(3,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one, reflecting different approaches to describing the same molecular structure. These naming variations highlight the complexity inherent in heterocyclic nomenclature, where multiple valid systematic names can describe the same compound depending on the chosen reference points and numbering systems. The tautomeric nature of pyrimidinone compounds adds another layer of complexity to nomenclature, as these molecules can exist in multiple forms depending on environmental conditions and substitution patterns.

From a chemical classification perspective, this compound belongs to the broader category of dihydropyrimidinones, which are characterized as six-membered heterocyclic compounds containing a pyrimidine ring with two nitrogen atoms as heteroatoms and specific carbonyl functionality. More specifically, it falls within the subcategory of 2-amino-substituted pyrimidin-4(3H)-ones, distinguishing it from other pyrimidinone isomers by the position and nature of its substituents. The compound can also be classified as an aniline derivative due to the presence of the 3,4-dimethylphenylamine substituent, creating a hybrid classification that reflects its dual chemical nature. This dual classification is significant for understanding both its synthetic accessibility and its potential biological activity patterns.

Properties

IUPAC Name

2-(3,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-5-6-12(7-9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOAIQEJKGKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(C(=O)N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176421
Record name 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl-
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-90-1
Record name 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Pyrimidinone Core

A common approach to prepare the substituted pyrimidinone core involves the cyclization of cyanoacetate esters with urea derivatives under reflux conditions in alcoholic solvents with sodium as a base. For example, a related method for 4-amino-2,6-dimethoxypyrimidine includes:

  • Dissolving sodium metal in absolute methanol or ethanol.
  • Dropwise addition of methyl or ethyl cyanoacetate.
  • Subsequent addition of urea.
  • Refluxing at 65-80 °C for 3-4 hours to promote cyclization.
  • Neutralization and isolation of the pyrimidinedione intermediate by filtration and drying.

This method avoids harsh reagents like phosphorus oxychloride, making it environmentally friendlier and more cost-effective.

Methylation of Pyrimidine Ring

Methyl groups at positions 5 and 6 of the pyrimidine ring can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or dimethyl carbonate. This step is generally performed by:

  • Treating the pyrimidinedione intermediate with solid alkali (NaOH or KOH).
  • Adding a phase transfer catalyst like tetrabutylammonium bromide.
  • Conducting the reaction in solvents such as toluene, DMF, or pyridine at 60-80 °C for 8-10 hours.
  • Isolating the methylated product by filtration and solvent removal.

Summary Table of Preparation Steps

Step Number Reaction Type Reactants/Conditions Key Parameters Outcome/Product
1 Cyclization Sodium metal + methyl/ethyl cyanoacetate + urea in MeOH/EtOH 65-80 °C, 3-4 h reflux, pH 7.0-7.5 4-amino-2,6-pyrimidinedione intermediate
2 Amination Pyrimidinedione + 3,4-dimethylphenylamine in DMF/pyridine Heating, base or catalyst 2-(3,4-dimethylphenyl)amino-substituted pyrimidinone
3 Methylation Intermediate + NaOH/KOH + dimethyl sulfate + phase transfer catalyst in toluene/DMF 60-80 °C, 8-10 h 5,6-dimethylated pyrimidinone final product

Research Findings and Notes

  • The cyclization step is critical for ring formation and is influenced by solvent choice, base quantity, and temperature control. Using sodium metal in absolute alcohols ensures efficient cyclization with minimal byproducts.
  • Amination specificity depends on the nucleophilicity of the aromatic amine and the electrophilicity of the pyrimidinone intermediate. Substitution at the 2-position is favored due to electronic and steric factors.
  • Methylation requires careful control of reagent stoichiometry and reaction time to avoid over-alkylation or side reactions.
  • The described synthetic route is greener and more cost-effective compared to older methods involving phosphorus oxychloride or other hazardous reagents.
  • Analogous compounds such as 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one have been synthesized via condensation between aromatic amines and α,β-unsaturated esters, suggesting alternative synthetic pathways may also be viable.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one has been investigated for its potential as a pharmaceutical agent. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. Research indicates that it may exhibit inhibitory effects on certain biological pathways, making it a candidate for drug development in areas such as oncology and neurology .

Studies have shown that this compound can modulate various biological processes. Its interaction with nucleic acids and proteins suggests potential applications in gene regulation and protein synthesis inhibition. This property makes it valuable for studying cellular mechanisms and developing therapeutic strategies against diseases characterized by dysregulated gene expression .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to modify its structure to create derivatives with enhanced activity or specificity .

Case Studies

Several case studies highlight the applications of this compound in research:

  • Anticancer Research : A study explored the compound's effect on cancer cell lines, demonstrating its potential to inhibit cell proliferation through specific signaling pathways. The results indicated a dose-dependent response, suggesting further investigation into its therapeutic index.
  • Neuropharmacology : Research into the neuroprotective effects of this compound revealed that it could mitigate oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases .
  • Synthetic Methodologies : Various synthetic routes have been developed to produce this compound efficiently, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents on the phenylamino group or the pyrimidinone core. Below is a detailed comparison based on molecular properties, synthesis, and biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Source
2-[(3,4-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one C₁₄H₁₇N₃O 243.31 3,4-dimethylphenyl (C-2), 5,6-dimethyl (pyrimidinone) Potential enzyme inhibition
2-[(4-Fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one C₁₂H₁₂FN₃O 233.25 4-fluorophenyl (C-2) Increased polarity due to fluorine
2-[(2,4-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one C₁₄H₁₇N₃O 243.31 2,4-dimethylphenyl (C-2) Altered steric effects
2-[(3,5-Dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one C₁₄H₁₅Cl₂N₃O 312.20 3,5-dichlorophenyl (C-2) Enhanced lipophilicity

Key Observations :

Fluorinated derivatives (e.g., 4-fluorophenyl) increase polarity, which may enhance solubility in aqueous systems .

Steric and Electronic Modifications: 2,4-Dimethylphenyl substitution introduces steric hindrance compared to the 3,4-dimethyl isomer, possibly affecting binding to biological targets . Methyl groups on the pyrimidinone core (positions 5,6) stabilize the ring structure, as evidenced by consistent synthesis yields (~70–85%) across analogs .

Key Observations :

  • Substituent Impact on Enzyme Inhibition :
    • Quinazolinyl-substituted derivatives show varying STAT3 inhibition, with trimethyl groups (IC₅₀ = 5,000 nM) outperforming ethoxy-methyl analogs (IC₅₀ = 11,700 nM) .
    • The target compound’s 3,4-dimethylphenyl group may balance steric bulk and electronic effects, though direct activity data is pending.

Characterization :

  • Spectroscopy : ¹H NMR and IR confirm the presence of NH (δ 10.2 ppm) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 243.31) .

Biological Activity

2-[(3,4-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, a heterocyclic compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one. Its molecular formula is C14H17N3OC_{14}H_{17}N_{3}O, with a CAS number of 1306739-90-1. The unique substitution pattern on the pyrimidine ring contributes to its distinct chemical and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes or modulate receptor activity, which can lead to various biological responses. Current research suggests that it may interact with nucleic acids and proteins, although the precise pathways remain under investigation .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems .

Enzyme Inhibition Studies

A notable area of research involves the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have demonstrated that certain derivatives can inhibit these enzymes effectively, with IC₅₀ values ranging from 80 nM to 0.2 µM for AChE and BuChE respectively . This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and improve cell viability compared to controls .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. Preliminary results showed promising selectivity towards cancer cells over normal cells, suggesting potential applications in cancer therapy .

Data Tables

Biological Activity IC₅₀ Value (µM) Reference
AChE Inhibition0.08 - 0.09
BuChE Inhibition0.5 - 0.2
Antioxidant ActivityN/A
Cytotoxicity (HeLa)IC₅₀ = 12.7 - 25.6

Q & A

Q. What are the established synthetic routes for preparing pyrimidin-4(3H)-one derivatives, such as 2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one?

Methodological Answer: Pyrimidinone derivatives are typically synthesized via cyclization reactions using malonate precursors or functionalized pyrimidine intermediates. For example:

  • Chlorination and hydrolysis : Reacting pyrimidine precursors with phosphoryl chloride (POCl₃) under reflux, followed by controlled hydrolysis with NaOH to yield chlorinated intermediates (e.g., 2-amino-6-chloropyrimidin-4(3H)-one) .
  • Enzymatic coupling : Laccase-catalyzed oxidative coupling of phenolic or aromatic amines to pyrimidinone scaffolds under mild, eco-friendly conditions (e.g., synthesis of 2-(4,5-dihydroxy-2-methylphenylthio)-5,6-dimethylpyrimidin-4(3H)-one) .
  • Solvent-free reactions : Using acid scavengers like triethylamine to minimize side products during chlorination .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and hydrogen bonding. For example, the pyrimidinone NH proton typically appears downfield (δ 10–12 ppm) due to deshielding.
  • X-ray crystallography : Employ SHELXL for refinement. Key steps include:
  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • Use of the TWIN and PART commands in SHELXL to handle twinning or disordered regions .
  • Validation using PLATON or Mercury to ensure geometric accuracy .

Q. What purification techniques are optimal for isolating pyrimidinone derivatives post-synthesis?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals for crystallography .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during refinement of this compound?

Methodological Answer:

  • Twinning : In SHELXL, apply the TWIN matrix to model overlapping lattices. Use the HKLF 5 format for twinned data .
  • Disorder : Apply PART instructions to split atoms into multiple positions. Refine occupancy factors iteratively while restraining bond lengths and angles .
  • High-resolution data : Utilize anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis to resolve electron density ambiguities .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Cross-validation : Compare NMR-derived torsion angles with crystallographic values. Discrepancies may arise from solution-phase conformational flexibility.
  • Solvent effects : Re-crystallize the compound in different solvents (e.g., DMSO vs. chloroform) to assess packing-induced structural variations .
  • DFT calculations : Perform geometry optimization using Gaussian or ORCA to reconcile experimental and theoretical bond lengths .

Q. What strategies enable the design of pyrimidinone derivatives for structure-activity relationship (SAR) studies in antifungal research?

Methodological Answer:

  • Substituent modification : Introduce halogen atoms (e.g., Br, Cl) or alkyl groups at the 2- and 6-positions to enhance lipophilicity and target binding (see analogs in ).
  • Bioisosteric replacement : Replace the phenylamino group with thienyl or benzothienyl moieties to improve metabolic stability .
  • In vitro assays : Test derivatives against Candida spp. or Aspergillus using broth microdilution (CLSI M27/M38 guidelines) .

Q. How can enzymatic synthesis (e.g., laccase catalysis) be optimized for eco-friendly pyrimidinone derivatization?

Methodological Answer:

  • Reaction conditions : Use laccase (e.g., from Trametes versicolor) at pH 5.0 with O₂ as an oxidant. Monitor reaction progress via TLC or HPLC .
  • Substrate scope : Screen electron-rich aromatic amines (e.g., 3,4-dimethylaniline) for regioselective coupling to the pyrimidinone core .
  • Scale-up : Employ flow reactors with immobilized enzymes to enhance yield and reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 2
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2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

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